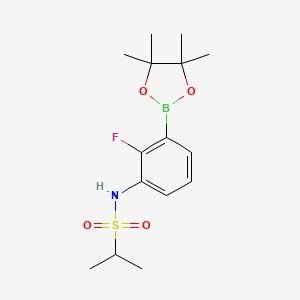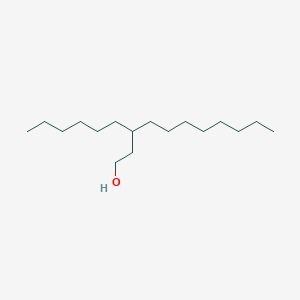
3-Hexylundecan-1-OL
説明
3-Hexylundecan-1-OL is a useful research compound. Its molecular formula is C17H36O and its molecular weight is 256.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hexylundecan-1-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hexylundecan-1-OL including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Thermal and Structural Characteristics : Oligo(3-hexylthiophene)s, which may be related to 3-Hexylundecan-1-OL, have been found to have distinct solid-state structures impacting their polymeric form. This is significant in the context of material science and polymer chemistry (Koch, Heeney, & Smith, 2013).
Stability in Oligodeoxynucleotides : Research on modified oligodeoxynucleotides, which could be structurally similar to 3-Hexylundecan-1-OL, suggests an increase in stability by interfering with exonucleases. This has potential implications in genetic research and therapeutics (Gamper et al., 1993).
Effects on Conidia Germination : Studies have found that compounds like 1-Octen-3-ol, which may be structurally similar to 3-Hexylundecan-1-OL, inhibit conidia germination in certain fungi, indicating potential applications in agriculture and mycology (Chitarra et al., 2005).
Genetic Engineering for Stress Resistance : Overexpression of genes related to the biosynthesis of flavanone 3-hydroxylase in transgenic tobacco, which could be relevant to 3-Hexylundecan-1-OL, has shown increased resistance to stress factors (Mahajan & Yadav, 2014).
Synthesis of Isomers : Research has been conducted on the synthesis of various isomers of n-hexyn-1-ols and n-hexen-1-ols, which might be chemically related to 3-Hexylundecan-1-OL, indicating its relevance in synthetic chemistry (Hatanaka, Hamada, & Ohno, 1961).
Cross-Coupling Reactions : Studies have shown that Pd-catalyzed cross-coupling reactions involving compounds like 1-phenylpyrazol-3-ols could be relevant to understanding the chemical behavior of 3-Hexylundecan-1-OL (Arbačiauskienė et al., 2009).
特性
IUPAC Name |
3-hexylundecan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHJACBNBATDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylundecan-1-OL | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B8128071.png)
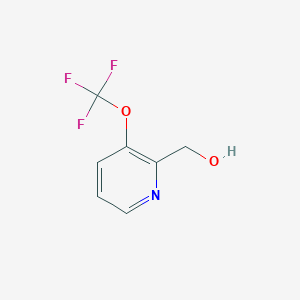

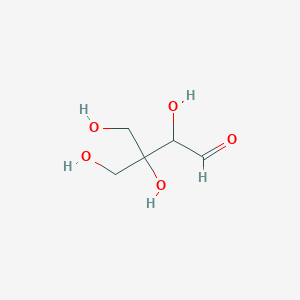
![Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B8128087.png)
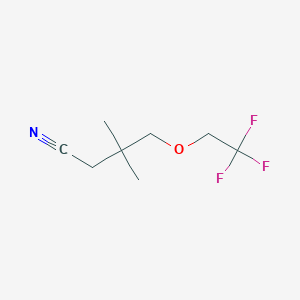
![[4-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol;hydrochloride](/img/structure/B8128109.png)

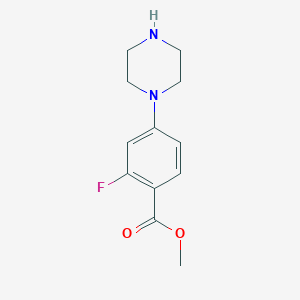
![3-[(E)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B8128126.png)

![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)
![1-[(3-Bromo-5-nitrophenyl)methyl]piperidine](/img/structure/B8128164.png)
